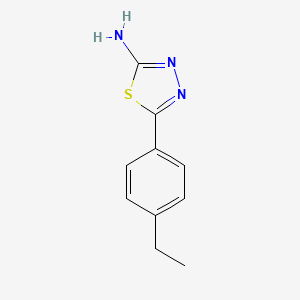

5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with an ethylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylbenzenamine with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Análisis De Reacciones Químicas

Substitution Reactions

The amino group at position 2 and the ethylphenyl substituent at position 5 enable electrophilic and nucleophilic substitutions.

Acylation Reactions

Reaction with acetic anhydride or acid chlorides yields acetamide derivatives. For example:

- Reaction : Treatment with acetic anhydride forms N-(5-(4-ethylphenyl)-1,3,4-thiadiazol-2-yl)acetamide .

- Conditions : Reflux in pyridine (2 hours).

- Product Characterization :

Chloroacetylation

- Reagent : Chloroacetyl chloride in anhydrous THF .

- Product : 2-Chloro-N-(5-(4-ethylphenyl)-1,3,4-thiadiazol-2-yl)acetamide.

- Application : Intermediate for synthesizing piperazine derivatives (e.g., antitumor agents) .

Cyclization and Ring Formation

The thiadiazole ring serves as a scaffold for constructing fused heterocycles.

Nucleophilic Substitution with Piperazines

The chloroacetamide intermediate reacts with amines to enhance bioactivity.

Reaction Conditions

- Reagents : Piperazines or benzyl piperidine in dry benzene with triethylamine .

- Products : Piperazine-linked derivatives (e.g., compound 4f with 4-ethoxyphenyl substituent) .

- Biological Relevance : Enhanced anticancer activity against MCF-7 (IC50 = 29.16 µM) .

Spectral Confirmation

- 1H-NMR : δ 2.69–3.17 ppm (piperazine protons), δ 3.03 ppm (ethoxy group) .

- 13C-NMR : δ 48.39–52.67 ppm (piperazine carbons) .

Comparative Reactivity of Substituents

Structural modifications significantly influence reactivity and product efficacy.

Cyclocondensation

- Step 1 : Activation of carboxylic acid with POCl3 .

- Step 2 : Cyclization with thiosemicarbazide at 80–90°C .

- Yield : >80% for 5-aryl-1,3,4-thiadiazole-2-amine derivatives .

1,3-Dipolar Cycloaddition

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The chemical structure of 5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine features a thiadiazole ring substituted with an ethylphenyl group at the 5-position. The synthesis typically involves the cyclization of thiosemicarbazide with appropriate carbonyl compounds or via hydrazine derivatives. A common method includes the reaction of 4-ethylbenzenamine with thiocarbohydrazide in the presence of phosphorus oxychloride under reflux conditions.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules and materials. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield derivatives with altered properties. For example:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms sulfoxides or sulfones | Hydrogen peroxide (H2O2) |

| Reduction | Converts the thiadiazole ring to a more saturated structure | Lithium aluminum hydride (LiAlH4) |

| Substitution | Introduces different functional groups | Halogens (e.g., bromine) |

Biology

The compound exhibits notable biological activity , particularly in antimicrobial and anticancer research:

- Antimicrobial Properties : Research indicates that derivatives of 1,3,4-thiadiazoles demonstrate significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents enhances antibacterial efficacy. For instance:

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 42 µg/mL |

The mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways .

- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 29.16 | Apoptosis induction |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | HepG2 | 2.32 | Inhibition of CDK9 |

Studies suggest that modifications in substituents can enhance anticancer activity significantly .

Medicine

Research is ongoing to explore the potential of this compound as a therapeutic agent for various diseases. Its ability to induce apoptosis in cancer cells and inhibit key signaling pathways positions it as a candidate for drug development .

Case Studies

Recent studies have highlighted the efficacy of thiadiazole derivatives in cancer treatment:

- A study demonstrated that a derivative with a piperazine moiety exhibited enhanced potency against MCF-7 cells (IC50 = 0.28 µg/mL), indicating that structural modifications can lead to improved therapeutic outcomes .

- Another investigation found that substituting groups on the phenyl ring significantly affected cytotoxicity across different cancer cell lines. For instance, replacing a methyl group with an ethyl group resulted in a two-fold increase in potency against specific tumor cells .

Mecanismo De Acción

The mechanism of action of 5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

5-Phenyl-1,3,4-thiadiazol-2-amine: Lacks the ethyl group on the phenyl ring.

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine: Contains a methyl group instead of an ethyl group.

5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine: Contains a chlorine atom instead of an ethyl group.

Uniqueness

The presence of the ethyl group in 5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine can influence its chemical reactivity and biological activity, making it distinct from its analogs

Actividad Biológica

5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The structure of this compound features a thiadiazole ring substituted with an ethylphenyl group at the 5-position. The synthesis typically involves the reaction of thiosemicarbazide with appropriate carbonyl compounds or via cyclization methods involving hydrazine derivatives.

Biological Activity Overview

-

Anticancer Activity :

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways.Studies indicate that modifications in the substituents can significantly enhance anticancer activity. For example, the introduction of a piperazine moiety has been associated with improved potency against tumor cells .Compound Cell Line Tested IC50 (µM) Mechanism of Action This compound MCF-7 29.16 Apoptosis induction 5-(4-Chlorophenyl)-1,3,4-thiadiazole HepG2 2.32 Inhibition of CDK9 -

Antimicrobial Properties :

Thiadiazole derivatives exhibit notable antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of halogen substituents on the phenyl ring has been linked to increased antibacterial efficacy.The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .Compound Microorganism Tested MIC (µg/mL) This compound Staphylococcus aureus 32 This compound Escherichia coli 42 -

Anti-inflammatory Effects :

Compounds containing the thiadiazole moiety have shown anti-inflammatory activity in various models. They can inhibit pro-inflammatory cytokines and enzymes like COX-2 and LOX.

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of various thiadiazole derivatives, this compound was evaluated for its effects on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 29.16 µM after 48 hours of exposure. Flow cytometry analysis indicated that treatment led to an increase in G0/G1 phase cells and a reduction in S phase cells, suggesting cell cycle arrest as a mechanism of action .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) ranging from 32 µg/mL to 42 µg/mL against these bacteria. The study highlighted how structural modifications could enhance antimicrobial efficacy .

Propiedades

IUPAC Name |

5-(4-ethylphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-2-7-3-5-8(6-4-7)9-12-13-10(11)14-9/h3-6H,2H2,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTFAFIUEXCNFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.